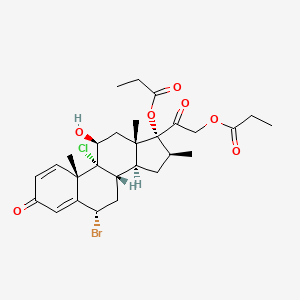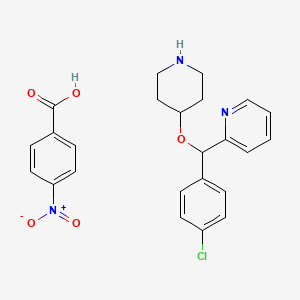
Glafenine-d4 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
While the exact mechanism of action for Glafenine-d4 N-Oxide is not specified, a study suggests that drugs like Glafenine can correct the mislocalization of F508del-CFTR and rescue F508del-CFTR function through two general mechanisms: pharmacological chaperones, which bind directly to the misfolded protein to increase folding and ERQC escape, and proteostasis modulators, which alter the folding and trafficking environment to favor mutant rescue .
Direcciones Futuras
Glafenine-d4 N-Oxide, as an isotope labelled compound, has potential applications in various fields. Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Moreover, small molecule compounds labeled with stable isotopes can be used as chemical reference for chemical identification, qualitative, quantitative, detection, etc . These potential applications suggest promising future directions for Glafenine-d4 N-Oxide.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Glafenine-d4 N-Oxide involves the oxidation of Glafenine-d4 with a suitable oxidizing agent.", "Starting Materials": [ "Glafenine-d4", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "To a solution of Glafenine-d4 (1 equivalent) in a suitable solvent (e.g. acetonitrile), add the oxidizing agent (2-3 equivalents) slowly at room temperature.", "Stir the reaction mixture for several hours or until the completion of the reaction is confirmed by TLC or HPLC.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium sulfite) and stir for additional time.", "Extract the product with a suitable organic solvent (e.g. ethyl acetate) and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure and purify the product by column chromatography to obtain Glafenine-d4 N-Oxide." ] } | |
Número CAS |
1794829-04-1 |
Nombre del producto |
Glafenine-d4 N-Oxide |
Fórmula molecular |
C19H17ClN2O5 |
Peso molecular |
392.828 |
Nombre IUPAC |
2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]-3,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2/i1D,2D,3D,4D |
Clave InChI |
YCLRZGMFJXEHFV-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O |
Sinónimos |
2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid-d4; N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



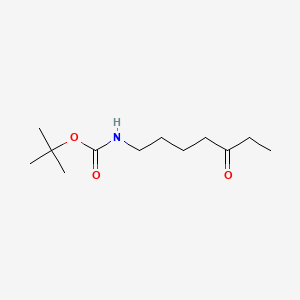
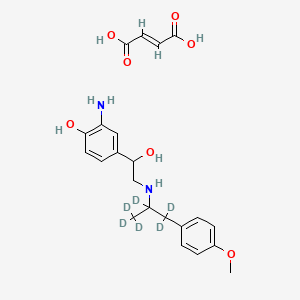
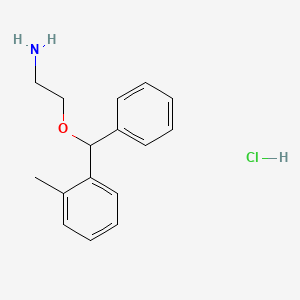
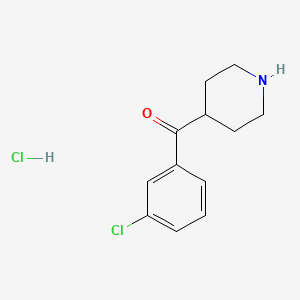
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)


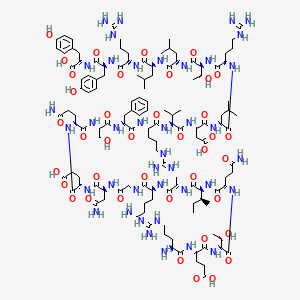
![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)
